Menthyl salicylate

Description

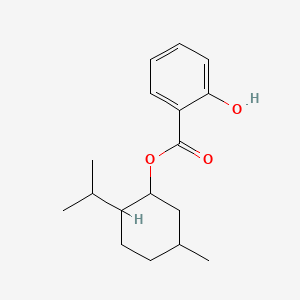

Structure

3D Structure

Properties

Key on ui mechanism of action |

Menthol dilates the blood vessels causing a sensation of coldness, followed by an analgesic effect. Menthol also acts as a penetration enhancer, increasing the penetration of drugs when applied on the skin, to give a faster onset of action. Methyl salicylate is a salicylic acid derivative, and when combined with menthol, produces menthyl salicylate. Salicylates inhibit cyclooxygenase, thereby reducing the formation of prostaglandins, and cause platelet dysfunction Methyl salicylate is used topically as a counter-irritant. Upon application, it is absorbed through the skin and is applied for the relief of pain in rheumatic conditions and painful muscle or joints. The menthol dilates blood vessels, why the salicylate portion provides a topical anesthetic and analgesic action on the affected area. The cooling and warning action may interfere with the transmission of pain signals through nerves. |

|---|---|

CAS No. |

89-46-3 |

Molecular Formula |

C17H24O3 |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-hydroxybenzoate |

InChI |

InChI=1S/C17H24O3/c1-11(2)13-9-8-12(3)10-16(13)20-17(19)14-6-4-5-7-15(14)18/h4-7,11-13,16,18H,8-10H2,1-3H3/t12-,13+,16-/m1/s1 |

InChI Key |

SJOXEWUZWQYCGL-DVOMOZLQSA-N |

SMILES |

CC1CCC(C(C1)OC(=O)C2=CC=CC=C2O)C(C)C |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C2=CC=CC=C2O)C(C)C |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2=CC=CC=C2O)C(C)C |

boiling_point |

186 |

Other CAS No. |

89-46-3 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Menthyl Salicylate (C₁₇H₂₄O₃)

Content Type: Technical Reference & Experimental Guide Target Audience: Pharmaceutical Scientists, Formulation Engineers, and analytical Chemists.[1][2]

Part 1: Executive Technical Summary

Menthyl Salicylate (CAS: 89-46-3) is the ester formed by the condensation of salicylic acid and menthol.[2] Unlike its lower homolog methyl salicylate (wintergreen oil), menthyl salicylate is characterized by a significantly higher molecular weight and lipophilicity, altering its permeation kinetics and metabolic profile.[1][2]

In drug development and cosmetic science, it serves two primary roles:

-

UV Filtration: A secondary UV-B absorber (broad absorption ~300–310 nm).[1][2]

-

Prodrug/Permeation System: Upon hydrolysis, it releases two bioactive moieties: Menthol (TRPM8 agonist/permeation enhancer) and Salicylic Acid (COX inhibitor).[1][2]

CRITICAL DISTINCTION: Do not confuse Menthyl Salicylate (MW: 276.[1][2]37) with Methyl Salicylate (MW: 152.15).[1][2][3] The physiochemical properties differ drastically, particularly regarding volatility and skin permeation rates.[1][2]

Part 2: Physicochemical Characterization

2.1 Molecular Identity

| Parameter | Value | Technical Note |

| IUPAC Name | 5-methyl-2-(propan-2-yl)cyclohexyl 2-hydroxybenzoate | Typically refers to the ester of (-)-Menthol.[2] |

| Molecular Formula | C₁₇H₂₄O₃ | Confirmed via Elemental Analysis (C: 73.88%, H: 8.75%, O: 17.37%).[1][2] |

| Molecular Weight | 276.37 g/mol | Monoisotopic Mass: 276.1725 Da.[1][2] |

| Physical State | Clear to yellowish liquid | Viscous; insoluble in water, soluble in ethanol/oils.[1][2] |

| LogP (Octanol/Water) | ~6.4 | Highly lipophilic; indicates high retention in the Stratum Corneum.[1][2] |

| Chromophore | Salicylate moiety |

2.2 Structural Stereochemistry

Menthyl salicylate possesses three chiral centers derived from the menthol moiety (1R, 2S, 5R).[1][2] The steric bulk of the isopropyl group on the cyclohexane ring influences the rate of ester hydrolysis, making it more stable than simple alkyl salicylates.[1][2]

Part 3: Synthesis & Manufacturing Protocol

Objective: Synthesis of Menthyl Salicylate via Transesterification. Rationale: Direct esterification of salicylic acid is slow due to steric hindrance.[1][2] Transesterification using Methyl Salicylate and Menthol is kinetically favored under catalysis.[1][2]

3.1 Reaction Pathway (Graphviz)

Figure 1: Transesterification pathway utilizing microwave-assisted synthesis for enhanced yield.

3.2 Experimental Protocol

Reagents:

Procedure:

-

Charging: In a 3-neck round bottom flask equipped with a Dean-Stark trap (or fractional distillation column), combine Methyl Salicylate and Menthol.

-

Catalysis: Add anhydrous K₂CO₃.

-

Reaction (Microwave Assisted): Irradiate at 300W for 30 minutes, maintaining internal temperature at 160°C. Note: Conventional heating requires reflux for 12-24 hours.[1][2]

-

Equilibrium Shift: Continuously remove the generated Methanol byproduct via the trap to drive the equilibrium forward (Le Chatelier's principle).[1][2]

-

Purification:

Part 4: Analytical Profiling (HPLC-UV)

Objective: Quantify Menthyl Salicylate stability in a topical formulation. Method: Reverse-Phase HPLC.[2]

4.1 Chromatographic Conditions

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 5 µm, 4.6 x 150 mm |

| Mobile Phase | Isocratic: Acetonitrile (85%) : Water (15%) + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 306 nm |

| Retention Time | ~8.5 min (Menthyl Salicylate) vs ~3.2 min (Methyl Salicylate) |

4.2 Mass Spectrometry Fragmentation Logic

In GC-MS (EI, 70eV), Menthyl Salicylate follows a specific fragmentation pattern useful for confirmation:

-

Molecular Ion:

(Weak).[1][2] -

Base Peak:

(Menthene elimination via McLafferty rearrangement).[1][2] -

Salicylate Ion:

(Hydroxybenzoyl cation).[1][2]

Part 5: Biopharmaceutical Implications

In drug delivery, Menthyl Salicylate acts as a "mutual prodrug."[1][2] Its hydrolysis is slower than methyl salicylate due to the steric hindrance of the menthyl group, providing a sustained release mechanism.[1][2]

5.1 Hydrolysis Pathway (Graphviz)

Figure 2: Metabolic hydrolysis pathway in the epidermis/dermis releasing active pharmacophores.[2]

Causality in Formulation:

-

Permeation: The high LogP (6.[1][2]4) allows Menthyl Salicylate to form a reservoir in the Stratum Corneum.[1][2]

-

Release: Slow enzymatic hydrolysis releases Menthol (enhancer) in situ, potentially increasing the flux of co-formulated drugs or the Salicylic acid itself.[1][2]

Part 6: References

-

Santa Cruz Biotechnology. Menthyl salicylate | CAS 89-46-3.[1][2][4][5][6] Retrieved from [1][2]

-

PubChem. Menthyl Salicylate Compound Summary. National Library of Medicine.[2] Retrieved from

-

ChemicalBook. Menthyl Salicylate Properties and Synthesis. Retrieved from [1][2]

-

BenchChem. Comparative Guide to Synergistic Effects of Menthyl Salicylate. Retrieved from

-

Google Patents. CN104058969B - Preparation method of menthyl salicylate. Retrieved from

Sources

Menthyl salicylate synthesis from menthol and salicylic acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals.

Executive Summary

Menthyl salicylate (CAS 89-46-3) is a lipophilic ester utilized primarily as a UV absorber (UVB filter) and a non-steroidal anti-inflammatory agent in topical formulations. Unlike its methyl homologue (wintergreen oil), menthyl salicylate possesses a bulky isopropyl-cyclohexyl moiety, which significantly alters its solubility profile, skin permeation kinetics, and hydrolytic stability.

This guide provides a technical analysis of the synthesis of menthyl salicylate. While direct Fischer esterification is the academic standard, it is kinetically hindered by the steric bulk of the menthol molecule and the electronic deactivation of salicylic acid. Consequently, this guide presents two validated protocols:

-

The Industrial Benchmark: Base-Catalyzed Transesterification (High Yield, Scalable).

-

The Laboratory Standard: Acid-Catalyzed Azeotropic Esterification (accessible reagents, Dean-Stark).

Mechanistic Analysis & Reaction Thermodynamics

The Steric & Electronic Challenge

Synthesizing menthyl salicylate presents a "perfect storm" of kinetic barriers:

-

Nucleophile: Menthol is a secondary alcohol with a bulky isopropyl group adjacent to the hydroxyl center. This steric hindrance retards nucleophilic attack on the carbonyl carbon.

-

Electrophile: Salicylic acid contains an intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen. This resonance stabilization reduces the electrophilicity of the carbonyl carbon, making it less susceptible to attack.

Pathway Comparison

| Feature | Direct Esterification (Acid) | Transesterification (Base) |

| Reaction Type | Equilibrium (Water elimination) | Equilibrium (Methanol elimination) |

| Kinetics | Slow (Steric + Electronic hindrance) | Fast (Alkoxide nucleophile is potent) |

| Thermodynamics | Driven by removal of volatile MeOH | |

| Side Reactions | Dehydration of menthol to menthene | Oxidation of phenolics (coloration) |

| Yield Potential | 70–80% | >90% |

Visualizing the Synthesis Workflow

The following diagram illustrates the decision logic and workflow for selecting the optimal synthesis route based on available equipment and purity requirements.

Figure 1: Decision matrix for Menthyl Salicylate synthesis, contrasting the Transesterification and Direct Esterification pathways.

Detailed Experimental Protocols

Protocol A: Base-Catalyzed Transesterification (Recommended)

This method utilizes Methyl Salicylate as the starting material. It is superior due to the continuous removal of methanol, which drives the equilibrium forward more efficiently than water removal in the direct method.

Reagents:

-

Methyl Salicylate (1.2 eq)

-

L-Menthol (1.0 eq)

-

Catalyst: Anhydrous Potassium Carbonate (

) (0.05 eq) or Sodium Methoxide (0.01 eq) -

Solvent: None (Neat reaction)

Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, a thermometer, and a short-path distillation head connected to a vacuum receiver.

-

Loading: Charge the flask with Menthol and Methyl Salicylate. Heat to 60°C until the menthol melts and the mixture is homogeneous.

-

Catalysis: Add the anhydrous

. -

Reaction: Increase temperature to 100–110°C under reduced pressure (approx. 100 mmHg).

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or GC.[9][10] The reaction is complete when Menthol is consumed (<1%).

-

Work-up: Cool to room temperature. Dilute with diethyl ether or ethyl acetate. Wash with water (2x) to remove the base catalyst.[5][11] Dry organic layer over

.[5][11] -

Purification: Perform fractional vacuum distillation. Collect the fraction boiling at 186–190°C at 12 mmHg .

Protocol B: Acid-Catalyzed Azeotropic Esterification

This method is suitable when starting from Salicylic Acid. It requires a Dean-Stark trap to remove water.[2][5]

Reagents:

-

Salicylic Acid (1.0 eq)[10]

-

L-Menthol (1.1 eq)

-

Catalyst: p-Toluenesulfonic acid (p-TSA) (0.05 eq)

-

Solvent: Toluene (Concentration: 0.5 M)

Procedure:

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Loading: Dissolve Salicylic Acid, Menthol, and p-TSA in Toluene.

-

Reflux: Heat the mixture to vigorous reflux (~115°C). Water will azeotrope with toluene and collect in the trap.

-

Critical Note: Do not overheat. Temperatures >120°C with strong acid can cause dehydration of menthol to menthene (elimination side product).

-

-

Duration: Reflux for 12–24 hours until water evolution ceases.

-

Neutralization: Cool to RT. Wash the organic phase with saturated

solution to remove unreacted salicylic acid and the p-TSA catalyst. -

Purification: Evaporate Toluene. Distill the residue under high vacuum as described in Protocol A.

Characterization & Quality Control

To ensure the product meets pharmaceutical or cosmetic grade standards, the following physical properties must be verified.

| Property | Specification | Method/Notes |

| Appearance | Colorless to pale yellow liquid | Visual inspection |

| Odor | Faint, characteristic (not wintergreen) | Olfactory |

| Boiling Point | 186–190°C @ 12 mmHg | Vacuum Distillation |

| Refractive Index ( | 1.5090 – 1.5200 | Refractometer |

| Density ( | 1.04 – 1.05 g/mL | Pycnometer |

| Solubility | Soluble in Ethanol, Oils; Insoluble in Water | Solubility test |

Common Impurities:

-

Unreacted Menthol: Detected via GC (distinct retention time).

-

Salicylic Acid: Detected via HPLC or ferric chloride test (purple color indicates free phenol, though Menthyl Salicylate also has a phenol group, the acid is removable by bicarbonate wash).

-

Menthene: Result of acid-catalyzed dehydration; lowers refractive index.

Safety & Toxicology

-

Salicylate Toxicity: Like all salicylates, menthyl salicylate can be absorbed through the skin. High doses can lead to salicylism (tinnitus, nausea).

-

Irritation: Pure compound may be a mild skin irritant.

-

Handling: Wear nitrile gloves and safety goggles. Perform synthesis in a fume hood, especially when handling Toluene or removing Methanol.

References

-

ChemicalBook. (2024).[5] Menthyl Salicylate Properties and CAS 89-46-3 Data.[12][13][14][15][16][17] ChemicalBook.[14] Link

-

The Good Scents Company. (2024).[5] Menthyl Salicylate General Information and Organoleptics. The Good Scents Company. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 57652996, Menthyl salicylate. PubChem.[13] Link

-

Google Patents. (2014). CN104058969B: Preparation method of menthyl salicylate. Google Patents. Link

-

Chemeo. (2024).[5] Chemical Properties of Menthyl salicylate (CAS 89-46-3).[12][13][14][15][16][17] Chemeo.[16] Link

Sources

- 1. media.lubrizol.com [media.lubrizol.com]

- 2. Organic Chemistry- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]

- 3. CN102267911A - Synthesis method of methyl salicylate - Google Patents [patents.google.com]

- 4. CN104058969B - A kind of preparation method of menthyl salicylate - Google Patents [patents.google.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. Chem 353 MT W 2009: Mechanism [chem.ucalgary.ca]

- 7. CN110002998B - A kind of esterification reaction method and application in preparing wintergreen oil and diethyl oxalate - Google Patents [patents.google.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. preprints.org [preprints.org]

- 10. Tandem Transesterification–Esterification Reactions Using a Hydrophilic Sulfonated Silica Catalyst for the Synthesis of Wintergreen Oil from Acetylsalicylic Acid Promoted by Microwave Irradiation | MDPI [mdpi.com]

- 11. prepchem.com [prepchem.com]

- 12. menthyl salicylate [thegoodscentscompany.com]

- 13. 薄荷醇水杨酸酯 mixture of isomers | Sigma-Aldrich [sigmaaldrich.com]

- 14. MENTHYL SALICYLATE | 89-46-3 [chemicalbook.com]

- 15. menthyl salicylate | CAS#:89-46-3 | Chemsrc [chemsrc.com]

- 16. Menthyl salicylate (CAS 89-46-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 17. menthyl salicylate | CAS#:89-46-3 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Degradation Products and Pathways of Menthyl Salicylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Stability Landscape of Menthyl Salicylate

Menthyl salicylate, an ester of menthol and salicylic acid, is a widely utilized active pharmaceutical ingredient (API) in topical analgesic formulations. Its efficacy is intrinsically linked to its chemical integrity. However, like all pharmaceutical molecules, it is susceptible to degradation under various environmental and formulation-specific conditions. A thorough understanding of its degradation pathways and the resultant products is paramount for ensuring the safety, efficacy, and stability of pharmaceutical preparations. This guide provides a comprehensive technical overview of the degradation of menthyl salicylate, detailing its degradation pathways, methodologies for stability assessment, and analytical techniques for the identification and quantification of its degradants.

The Chemistry of Menthyl Salicylate and its Susceptibility to Degradation

Menthyl salicylate is an organic ester that combines the therapeutic properties of both menthol and salicylic acid. The ester linkage is the most reactive site in the molecule and is particularly susceptible to hydrolysis. Additionally, the aromatic ring and other functional groups can be targets for oxidative, photolytic, and thermal degradation. A proactive approach to understanding these degradation pathways is crucial for the development of robust and stable formulations.

Primary Degradation Pathways of Menthyl Salicylate

The degradation of menthyl salicylate can be induced by several factors, including pH, temperature, light, and the presence of oxidizing agents. Forced degradation studies are essential to elucidate these pathways and identify potential degradation products that may arise during the shelf-life of a drug product.[1][2][3]

Hydrolytic Degradation: The Predominant Pathway

Hydrolysis is the most common degradation pathway for esters like menthyl salicylate, involving the cleavage of the ester bond by water.[4] This reaction results in the formation of its constituent alcohol and carboxylic acid: menthol and salicylic acid.

The rate of hydrolysis is significantly influenced by pH and temperature.[4]

-

Acid-Catalyzed Hydrolysis : In acidic conditions, the ester oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification) : Under alkaline conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to a more rapid degradation compared to acidic or neutral conditions.

A study on methyl salicylate, a close structural analog, demonstrated significant degradation under acidic conditions (1 M HCl) over 24 hours, whereas it showed more stability under basic conditions (1 M NaOH) for 4 hours.[5] For menthyl salicylate, it is crucial to maintain a low pH (ideally below 4) in aqueous formulations to minimize hydrolysis.[4]

Diagram of Hydrolytic Degradation Pathway

Caption: Hydrolytic degradation of Menthyl Salicylate.

Oxidative Degradation

Oxidative degradation can be initiated by atmospheric oxygen or oxidizing agents present in the formulation. Hydrogen peroxide is commonly used in forced degradation studies to simulate oxidative stress.[2][3][6] For salicylates, the aromatic ring is susceptible to oxidation, potentially leading to the formation of hydroxylated or ring-opened products. While specific oxidative degradation products of menthyl salicylate are not extensively documented in the public domain, studies on salicylic acid have shown the formation of 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid upon photooxidation in the presence of hydrogen peroxide.[7]

Photolytic Degradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation. According to ICH Q1B guidelines, photostability testing should involve exposure to a combination of UV and visible light.[2][3][8][9] Salicylates are known to absorb UV radiation, which can lead to the formation of various degradation products. For instance, the photodegradation of acetylsalicylic acid can result in salicylic acid and acetic acid.[10] While a study on methyl salicylate showed no significant degradation under UV light from a UVL-56 lamp for 24 hours[5], more intense or prolonged exposure could potentially lead to degradation. The degradation of salicylic acid itself under UV light can be influenced by the presence of other substances like hydrogen peroxide or ozone.[11]

Thermal Degradation

Elevated temperatures can accelerate hydrolytic and oxidative degradation, and also induce degradation pathways that are not observed at ambient temperatures. Thermal degradation studies are typically conducted at temperatures ranging from 40°C to 80°C.[8][12] For methyl salicylate, exposure to 60°C for 1 hour did not result in significant degradation.[5] However, more extreme temperatures or longer exposure times could lead to decomposition.

Experimental Protocols for Forced Degradation Studies

To investigate the degradation pathways of menthyl salicylate and develop a stability-indicating analytical method, a systematic forced degradation study should be performed. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are formed at detectable levels without being so excessive as to lead to secondary degradation.[13]

General Considerations

-

Drug Substance Concentration : A concentration of 1 mg/mL is often recommended for forced degradation studies.[12]

-

Control Samples : For each stress condition, a control sample (unstressed) should be analyzed concurrently.

-

Neutralization : After acidic or basic stress, the samples should be neutralized to prevent further degradation before analysis.[1]

Protocol for Hydrolytic Degradation

-

Acidic Conditions :

-

Prepare a 1 mg/mL solution of menthyl salicylate in a suitable solvent (e.g., methanol or acetonitrile).

-

Add an equal volume of 1 M hydrochloric acid.

-

Store the solution at 60°C for 24 hours.[5]

-

At specified time points, withdraw an aliquot, neutralize with 1 M sodium hydroxide, and dilute with the mobile phase for analysis.

-

-

Alkaline Conditions :

-

Prepare a 1 mg/mL solution of menthyl salicylate in a suitable solvent.

-

Add an equal volume of 1 M sodium hydroxide.

-

Store the solution at 60°C for 4 hours.[5]

-

At specified time points, withdraw an aliquot, neutralize with 1 M hydrochloric acid, and dilute with the mobile phase for analysis.

-

-

Neutral Conditions :

-

Prepare a 1 mg/mL solution of menthyl salicylate in water or a suitable buffer (pH 7).

-

Store the solution at 60°C for up to 7 days.[8]

-

Protocol for Oxidative Degradation

-

Prepare a 1 mg/mL solution of menthyl salicylate.

-

Add an equal volume of 3% hydrogen peroxide.[2]

-

Store the solution at room temperature for 24 hours.

-

At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.

Protocol for Photolytic Degradation

-

Expose a solution of menthyl salicylate (1 mg/mL) and the solid drug substance to a light source that provides a combination of UV and visible light, as specified in ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[2][3][8]

-

A control sample should be protected from light.

-

Analyze the samples at appropriate time intervals.

Protocol for Thermal Degradation

-

Expose the solid menthyl salicylate and a 1 mg/mL solution to a temperature of 70°C in a calibrated oven for up to 2 months.[12]

-

Analyze the samples at appropriate time intervals.

Workflow for Forced Degradation Studies

Sources

- 1. scispace.com [scispace.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. turkjps.org [turkjps.org]

- 6. biomedres.us [biomedres.us]

- 7. mdpi.com [mdpi.com]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. database.ich.org [database.ich.org]

- 10. The Influence of UV Light on Photodegradation of Acetylsalicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. ijrpp.com [ijrpp.com]

- 13. resolvemass.ca [resolvemass.ca]

Menthyl Salicylate: Physicochemical Characterization and Formulation Science

The following technical guide provides an in-depth analysis of Menthyl Salicylate, structured for researchers and formulation scientists.

Executive Summary

Menthyl salicylate (CAS 89-46-3) is a lipophilic ester utilized primarily for its photoprotective capabilities (UVB filtration) and topical analgesic properties.[1] Structurally composed of a salicylate chromophore esterified with a menthol moiety, it bridges the gap between functional UV absorbers and sensory modifiers. This guide dissects its molecular architecture, thermodynamic stability, synthesis pathways, and critical formulation parameters, providing a self-validating framework for its application in pharmaceutical and cosmetic systems.[1]

Molecular Architecture & Stereochemistry

Menthyl salicylate is not a planar molecule; its steric bulk is defined by the cyclohexane ring of the menthyl group. The commercially relevant form is typically derived from (-)-menthol (

-

IUPAC Name: 5-methyl-2-(propan-2-yl)cyclohexyl 2-hydroxybenzoate[1]

-

Molecular Formula:

[1][2][3] -

Molecular Weight: 276.37 g/mol [4]

-

Stereochemistry: The ester linkage at the C1 position of the menthyl ring creates a steric shield, influencing both hydrolytic stability and enzymatic accessibility compared to smaller salicylates like methyl salicylate.

Physicochemical Profile

The following data aggregates experimentally verified constants essential for formulation logic (e.g., oil phase selection, emulsification energy).

| Property | Value / Range | Contextual Significance |

| Physical State | Clear to yellowish liquid | Liquid at RT facilitates cold-process incorporation.[1] |

| Boiling Point | 186–190 °C (12 mmHg) | High thermal stability; suitable for hot-pour formulations.[1] |

| Density | 1.04 – 1.05 g/mL (20 °C) | Slightly denser than water; impacts emulsion creaming rates.[1] |

| Refractive Index | 1.509 – 1.515 ( | High RI allows for gloss enhancement in topicals.[1] |

| LogP (Octanol/Water) | ~ 5.4 – 6.4 | Highly lipophilic.[1] Requires oil-phase solubilization; negligible water solubility.[1] |

| Flash Point | > 100 °C (~140 °C) | Non-flammable under standard processing conditions.[1] |

| Solubility | Soluble in EtOH, oils, fats | Compatible with standard cosmetic esters (e.g., C12-15 Alkyl Benzoate).[1] |

Photophysics: The Mechanism of Action

Menthyl salicylate functions as a UVB filter (290–320 nm). Its efficacy is not merely due to absorption but its ability to dissipate photon energy non-destructively.[1]

Excited State Intramolecular Proton Transfer (ESIPT)

The photostability of salicylates relies on the ESIPT mechanism.

-

Ground State: An intramolecular hydrogen bond exists between the phenolic hydroxyl and the ester carbonyl oxygen.

-

Excitation: UV photon absorption promotes the molecule to the

excited state. -

Proton Transfer: The acidity of the phenol increases, transferring the proton to the carbonyl oxygen, forming a keto-tautomer .

-

Relaxation: The keto-tautomer relaxes to the ground state via internal conversion (releasing heat), then transfers the proton back to regenerate the original enol form.

Figure 1: The thermodynamic cycle allowing Menthyl Salicylate to absorb UV energy and release it as harmless heat.

Chemical Reactivity & Stability

While lipophilic, the ester bond is susceptible to hydrolysis, particularly in high-water-content formulations (O/W emulsions) at extreme pH levels.[1]

Hydrolysis Kinetics

-

Reaction: Menthyl Salicylate +

Menthol + Salicylic Acid.[1][5] -

pH Dependence: Stability is maximal at pH 3.0 – 5.[1]0. Alkaline conditions (pH > 7.[1]0) drastically accelerate hydrolysis due to the formation of the salicylate anion, which is a better leaving group, and hydroxide ion attack.

-

Formulation Risk: Hydrolysis releases free menthol (changing odor/sensory profile) and salicylic acid (potential crystallization or pH drift).[1]

Synthesis & Manufacturing Protocols

Two primary pathways exist: Direct Fischer Esterification and Transesterification .[1] The latter is preferred in industrial settings to avoid water management issues and utilize methyl salicylate (a readily available feedstock).

Protocol: Base-Catalyzed Transesterification

This method minimizes side reactions and simplifies purification.[1]

Reagents:

-

(-)-Menthol (1.1 eq, slight excess)[1]

-

Catalyst: Potassium Carbonate (

) or Sodium Methoxide (0.05 eq)[1] -

Solvent: Toluene (optional, for azeotropic control) or solvent-free (neat).[1]

Workflow:

-

Charge: Load Methyl Salicylate and Menthol into a reactor equipped with a fractional distillation column.

-

Catalysis: Add anhydrous

. -

Reaction: Heat to 100–120 °C under partial vacuum.

-

Equilibrium Shift: Continuously distill off the byproduct Methanol to drive the reaction to the right (Le Chatelier’s principle).

-

Work-up: Wash crude oil with dilute acid (to neutralize catalyst) and water.[1]

-

Purification: Vacuum distillation to remove excess menthol.

Figure 2: Step-by-step synthesis workflow prioritizing yield and purity.

Analytical Characterization

To validate the identity and purity of Menthyl Salicylate, the following analytical signatures are standard.

-

UV-Vis Spectroscopy:

- typically observed at 306 nm (in EtOH), characteristic of the salicylate chromophore.

-

GC-MS (Gas Chromatography - Mass Spectrometry):

Safety & Toxicology (E-E-A-T Assessment)

-

Metabolic Fate: Upon absorption, skin esterases hydrolyze Menthyl Salicylate into menthol and salicylic acid.[1] Toxicology assessments often rely on "read-across" data from these metabolites.[1]

-

Sensitization: Classified as a weak skin sensitizer (Category 1B).[1]

-

Regulatory Limits:

-

USA (FDA): Generally recognized as safe (GRAS) for flavoring; regulated as a drug active in sunscreens (up to 5% in specific contexts, though Homosalate is more prevalent).[1]

-

EU (CosIng): Use is restricted in cosmetics due to potential salicylic acid exposure; specific concentration limits apply to leave-on vs. rinse-off products.[1][7]

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20055232, Menthyl salicylate.[1] Retrieved from [Link][1]

-

Cosmetic Ingredient Review (2019). Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. Retrieved from [Link]

-

The Good Scents Company (2024). Menthyl Salicylate Physical Properties and Organoleptic Data. Retrieved from [Link][1]

-

Scientific Committee on Consumer Safety (SCCS) (2023). Opinion on Methyl Salicylate (analogous read-across).[1] European Commission.[1] Retrieved from [Link]

-

Beck, J.F., et al. (2015). New insights into the dual fluorescence of methyl salicylate: effects of intermolecular hydrogen bonding and solvation. J. Phys.[1] Chem. A. (Mechanistic basis for salicylate UV absorption). Retrieved from [Link]

Sources

- 1. Menthyl Salicylate | C17H24O3 | CID 20055232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. MENTHYL SALICYLATE | 89-46-3 [chemicalbook.com]

- 3. menthyl salicylate | CAS#:89-46-3 | Chemsrc [chemsrc.com]

- 4. menthyl salicylate [thegoodscentscompany.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

Technical Guide: Solubility Profiling and Thermodynamic Behavior of Menthyl Salicylate

Executive Summary

Menthyl Salicylate (CAS 89-46-3) is a lipophilic ester primarily utilized as a UV-B absorber and topical analgesic. Unlike its smaller homolog, methyl salicylate, menthyl salicylate possesses a bulky hydrophobic menthyl group that drastically alters its solubility landscape, increasing its LogP to approximately 4.0–5.[1]4. This guide provides a technical analysis of its solubility across polar and non-polar solvent systems, the thermodynamic drivers of its dissolution, and the critical stability challenges (hydrolysis) faced during formulation.[1]

Part 1: Physicochemical Profile & Structure-Solubility Relationship[2]

The solubility behavior of menthyl salicylate is dictated by the competition between its polar salicylate head group and its bulky, non-polar menthyl tail.

Molecular Architecture

-

Chemical Name: 2-Hydroxybenzoic acid 5-methyl-2-(1-methylethyl)cyclohexyl ester[2]

-

Molecular Weight: 276.37 g/mol (vs. 152.15 g/mol for methyl salicylate)[1]

-

Lipophilicity (LogP): ~4.01 – 5.4 [1][2][1]

-

Key Functional Groups:

-

Phenolic Hydroxyl: Intramolecular Hydrogen bonding (reduces external polarity).[1]

-

Ester Linkage: Susceptible to hydrolysis in high-water environments.

-

Menthyl Group: Sterically hindered, highly hydrophobic domain.

-

The "Hydrophobic Effect" in Solvation

Menthyl salicylate exhibits a "solubility gap" typical of large esters. While the salicylate moiety allows for limited interaction with polar protic solvents (via H-bonding), the menthyl group imposes a high energy cost for cavity formation in water structure. Consequently, solubility is maximized in solvents with matching cohesive energy densities (solubility parameters).

Part 2: Solubility Landscape (Data & Trends)[1]

The following data summarizes the qualitative and quantitative solubility profile of menthyl salicylate.

Solvent Compatibility Table[1]

| Solvent Class | Representative Solvent | Solubility Status | Interaction Mechanism |

| Polar Protic | Water | Insoluble (<0.1 mg/mL) | Hydrophobic effect dominates; high energy cost to disrupt H-bond network. |

| Polar Protic | Ethanol (96%) | Miscible | Dipole-dipole interactions + favorable entropy of mixing. |

| Polar Aprotic | Acetone | Soluble | Dipole-dipole interactions; carbonyl oxygen accepts H-bonds from phenol.[1] |

| Non-Polar | Hexane / Mineral Oil | Soluble | Van der Waals (London Dispersion) forces match the menthyl tail. |

| Fatty Esters | Isopropyl Myristate | Miscible | "Like dissolves like"; ideal for cosmetic emulsions.[1] |

Thermodynamic Parameters

The dissolution of menthyl salicylate in organic solvents is generally endothermic (

-

Enthalpy (

): Positive values indicate that energy is required to break the solute-solute interactions (crystal lattice or intermolecular liquid forces). -

Entropy (

): Positive values reflect the increased disorder as the bulky molecule disperses into the solvent.

Part 3: Experimental Methodology (Laser Monitoring)

To accurately determine solubility limits without subjective visual error, the Laser Monitoring Observation Technique is the gold standard. This synthetic method relies on the Tyndall effect to detect phase changes.

Protocol: Automated Laser Solubility Determination

Objective: Determine the mole fraction solubility (

Equipment:

-

Jacketed glass vessel (50 mL) with temperature control (

K). -

Mechanical stirrer (magnetic stirring can grind crystals; overhead preferred).[1]

-

Laser source (typically 5-10 mW, 630-650 nm).

-

Photodetector (aligned 180° or 90° to the beam).

Step-by-Step Workflow:

-

Preparation: Weigh a precise mass (

) of the solvent into the vessel. -

Initial Addition: Add a known mass (

) of Menthyl Salicylate in excess of expected solubility. -

Equilibration: Heat the mixture until complete dissolution is observed (Laser transmission = 100%).

-

Cooling Phase: Lower the temperature at a slow, controlled rate (e.g., 2 K/h).

-

Nucleation Detection: The moment the laser intensity drops (due to scattering by formed crystals/droplets), record the temperature (

). -

Re-heating (Validation): Re-heat to confirm the dissolution temperature (

). -

Calculation: The mole fraction (

) is calculated for the specific

Workflow Visualization

Figure 1: Automated Laser Monitoring workflow for determining solubility limits.

Part 4: Thermodynamic Modeling

To predict solubility at temperatures outside the experimental range, the Modified Apelblat Equation is the standard model for ester solubility.

The Modified Apelblat Equation

- : Mole fraction solubility.[3]

- : Absolute temperature (Kelvin).[1][3][4]

-

: Empirical constants derived from regression analysis of experimental data.

-

Parameter B is related to the enthalpy of solution.

-

Parameter C accounts for the temperature dependence of the heat capacity.

-

Application: Researchers should plot

Part 5: Formulation & Stability Implications[1][6]

Hydrolysis Risk

Menthyl salicylate is an ester and is prone to hydrolysis, reversing into Salicylic Acid and Menthol .[1][5] This reaction is catalyzed by:

-

High Water Content: In aqueous emulsions.

-

pH Extremes: Base-catalyzed hydrolysis is rapid (avoid pH > 7).[1]

-

Temperature: Accelerated at

C.

Formulation Strategy:

-

Use non-aqueous vehicles (anhydrous gels, oils) where possible.[1]

-

If water is necessary (emulsions), buffer the aqueous phase to pH 5.0–6.0 .[1]

-

Incorporate a solubilizer (e.g., Propylene Glycol or PEG-400) to keep any liberated salicylic acid in solution, preventing crystallization [3].

Solvation Mechanism Diagram

Figure 2: Mechanistic comparison of Menthyl Salicylate solvation in polar vs. non-polar media.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20055232, Menthyl salicylate.[1] Retrieved from [Link][1]

-

Cheméo. Chemical Properties of Menthyl salicylate (CAS 89-46-3). Retrieved from [Link][1]

-

Jouyban, A., et al. Solubility and thermodynamic properties of salicylic acid derivatives in binary solvents.[1] (General reference for salicylate solubility methodologies).

Sources

- 1. Methyl Salicylate | C8H8O3 | CID 4133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Menthyl salicylate (CAS 89-46-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Investigation of the solubility and thermodynamics of salicylic acid in 2-propanol and ethylene glycol/propylene glycol binary solvent mixtures at (293.15 to 313.15) K - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Technical Monograph: Menthyl Salicylate Isomers and Characteristics

Executive Summary & Chemical Identity[1]

Menthyl salicylate (CAS 89-46-3) is the ester formed by the condensation of salicylic acid and menthol.[1] It acts as a UV-B absorbing agent and a skin conditioning agent.

Critical Distinction: It is imperative to distinguish Menthyl Salicylate from two related entities often confused in literature:

-

Homosalate (Homomenthyl salicylate): The ester of salicylic acid and 3,3,5-trimethylcyclohexanol. This is the standard FDA-approved sunscreen active (CAS 118-56-9).

-

Methyl Salicylate + Menthol Mixtures: Common topical analgesic formulations (e.g., Bengay, IcyHot) use a physical mixture of methyl salicylate and menthol, not the chemically bonded ester menthyl salicylate.

This guide focuses strictly on the covalently bonded Menthyl Salicylate ester and its stereochemical isomers.

Chemical Structure[1][3][4][5][6]

-

IUPAC Name: 5-methyl-2-(propan-2-yl)cyclohexyl 2-hydroxybenzoate

-

Molecular Formula: C₁₇H₂₄O₃

-

Molecular Weight: 276.37 g/mol

Stereochemical Analysis: The Isomer Landscape

The stereochemistry of menthyl salicylate is dictated by the menthol moiety.[1] The cyclohexane ring of menthol contains three chiral centers at positions C1, C2, and C5. This results in

Because the esterification occurs at the hydroxyl group (C1) without inverting the chiral centers under standard conditions, the resulting salicylate esters retain the stereochemical configuration of the starting alcohol.

Table 1: Stereoisomers of Menthyl Salicylate[5]

| Parent Alcohol | Configuration (C1, C2, C5) | Menthyl Salicylate Isomer | Characteristics |

| (-)-Menthol | (1R, 2S, 5R) | (-)-Menthyl Salicylate | Most common; derived from natural peppermint oil. |

| (+)-Menthol | (1S, 2R, 5S) | (+)-Menthyl Salicylate | Enantiomer of the above; synthetic origin. |

| (+)-Neomenthol | (1S, 2S, 5R) | (+)-Neomenthyl Salicylate | Impurity in synthetic menthol; distinct odor profile. |

| (-)-Neomenthol | (1R, 2R, 5S) | (-)-Neomenthyl Salicylate | Enantiomer of the above. |

| (+)-Isomenthol | (1S, 2R, 5R) | (+)-Isomenthyl Salicylate | Thermodynamically unstable relative to menthol. |

| (-)-Isomenthol | (1R, 2S, 5S) | (-)-Isomenthyl Salicylate | Enantiomer of the above. |

| (+)-Neoisomenthol | (1R, 2R, 5R) | (+)-Neoisomenthyl Salicylate | Rare; sterically hindered. |

| (-)-Neoisomenthol | (1S, 2S, 5S) | (-)-Neoisomenthyl Salicylate | Enantiomer of the above. |

Expert Insight: Commercial "Menthyl Salicylate" is typically predominantly (-)-Menthyl Salicylate (derived from natural (-)-menthol). However, synthetic grades may contain significant ratios of neomenthyl and isomenthyl isomers depending on the hydrogenation catalyst used in the precursor menthol synthesis.

Physicochemical & Photoprotective Profile

Menthyl salicylate functions primarily as a UV-B filter. Its mechanism of action relies on Excited-State Intramolecular Proton Transfer (ESIPT) . Upon absorbing a photon, the phenolic proton tunnels to the carbonyl oxygen, dissipating the energy as heat (non-radiative decay) rather than fluorescence or radical formation.

Table 2: Key Physicochemical Properties

| Property | Value | Notes |

| Appearance | Colorless to pale yellow liquid | Viscous oil |

| Boiling Point | 186–190 °C @ 12 mmHg | High thermal stability |

| Density | 1.045 g/mL @ 25 °C | Denser than water |

| Refractive Index | 1.516 – 1.519 @ 20 °C | |

| Solubility | Soluble in ethanol, oils; Insoluble in water | Lipophilic (LogP ~ 5.4 - 6.4) |

| λ max (UV) | ~305-310 nm | Strong UVB absorption |

| Molar Extinction (ε) | ~4,500 - 5,000 M⁻¹cm⁻¹ | Moderate absorptivity compared to modern filters |

Mechanism of Action Diagram (ESIPT)

Figure 1: The ESIPT cycle allows Menthyl Salicylate to absorb UV energy and release it harmlessly as heat, providing photostability.

Synthesis Protocol: Transesterification Route

While direct esterification of salicylic acid and menthol is possible, it is equilibrium-limited and slow due to the steric hindrance of the secondary menthol hydroxyl. A transesterification route using Methyl Salicylate is often preferred for higher yields and easier workup.

Reaction Scheme

Experimental Methodology

Reagents:

-

Methyl Salicylate (1.0 eq)[2]

-

(-)-Menthol (1.1 eq)

-

Catalyst: Titanium(IV) isopropoxide (0.5 mol%) or p-Toluenesulfonic acid (pTSA) (1 mol%)

-

Solvent: Toluene (optional, for azeotropic removal)

Step-by-Step Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add Methyl Salicylate (15.2 g, 100 mmol) and (-)-Menthol (17.2 g, 110 mmol) to the flask. Add 50 mL of anhydrous toluene if using azeotropic distillation.

-

Catalysis: Add pTSA (0.19 g, 1 mmol) under nitrogen atmosphere.

-

Reflux: Heat the mixture to reflux (~115-120 °C). Methanol formed during the reaction will co-distill with toluene or be trapped.

-

Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 9:1) or GC.[1][3][4][5] Reaction is complete when Methyl Salicylate is consumed (>95% conversion).

-

Workup:

-

Cool to room temperature.

-

Wash organic layer with saturated NaHCO₃ (2 x 50 mL) to remove catalyst and unreacted acid.

-

Wash with Brine (1 x 50 mL).

-

Dry over anhydrous MgSO₄ and filter.

-

-

Purification: Remove solvent under reduced pressure. Purify the crude oil via vacuum distillation (bp 186-190 °C @ 12 mmHg) to obtain clear Menthyl Salicylate.

Figure 2: Transesterification workflow for the synthesis of Menthyl Salicylate.

Analytical Characterization: Chiral Separation

Separating the stereoisomers of menthyl salicylate requires chiral chromatography.[1] Standard C18 HPLC or non-polar GC columns will not resolve the enantiomers (e.g., (+)-menthyl vs (-)-menthyl salicylate).

Protocol: Chiral Gas Chromatography (GC)

This is the "Gold Standard" for volatile ester stereoisomer analysis.

-

Column: Cyclodextrin-based chiral stationary phase (e.g., Hydrodex β-3P or Chirasil-Dex CB).

-

Carrier Gas: Helium or Hydrogen (constant flow 1.0 mL/min).

-

Temperature Program:

-

Initial: 80 °C (hold 1 min)

-

Ramp: 2 °C/min to 180 °C

-

Hold: 180 °C for 10 min.

-

-

Detection: FID (Flame Ionization Detector) or MS (Mass Spectrometry).

-

Expected Elution Order (Chirasil-Dex):

-

(+)-Neomenthyl salicylate

-

(-)-Neomenthyl salicylate

-

(+)-Menthyl salicylate

-

(-)-Menthyl salicylate (Major peak in natural-derived product)

-

HPLC Alternative

For non-volatile impurities or formulation analysis:

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: n-Hexane : Isopropanol (99:1).

-

Detection: UV @ 305 nm.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20055232, Menthyl Salicylate. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - Menthyl salicylate (CAS 89-46-3). Retrieved from [Link]

-

Symrise AG. Neo Heliopan HMS (Homosalate) Technical Data Sheet. (Distinguishing Homosalate from Menthyl Salicylate). Retrieved from [Link]

-

Beck, J. et al. (2020). Insights into the photoprotection mechanism of the UV filter homosalate. Semantic Scholar. Retrieved from [Link]

-

The Good Scents Company. Menthyl Salicylate Properties and Safety.[7] Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemconnections.org [chemconnections.org]

- 3. researchgate.net [researchgate.net]

- 4. Optimization and validation of liquid chromatography and headspace-gas chromatography based methods for the quantitative determination of capsaicinoids, salicylic acid, glycol monosalicylate, methyl salicylate, ethyl salicylate, camphor and l-menthol in a topical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. zhishangchem.com [zhishangchem.com]

- 7. turkjps.org [turkjps.org]

- 8. What are Menthol, Methyl Salicylate, and Camphor? | RUB•A535™ [ruba535.ca]

- 9. aimspress.com [aimspress.com]

Menthyl Salicylate Hydrolysis: Kinetics, Mechanism, and Stability Profiling

Topic: Menthyl Salicylate Hydrolysis Kinetics and Mechanism Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Menthyl salicylate (CAS 89-46-3) is a lipophilic ester widely employed as a UV absorber and analgesic prodrug. Its stability is governed by the hydrolysis of the ester bond, yielding salicylic acid and menthol.[1] This guide provides a rigorous technical analysis of the hydrolytic pathway, distinguishing the steric influence of the bulky menthyl group from simpler salicylates. We present derived kinetic parameters, including an activation energy (

Chemical Foundation & Physiochemical Context

Unlike methyl salicylate, which possesses a primary methyl ester, menthyl salicylate features a secondary menthyl ester linkage. This structural difference introduces significant steric hindrance, impacting hydrolytic rates and enzymatic affinity.

| Property | Menthyl Salicylate | Methyl Salicylate | Impact on Hydrolysis |

| Molecular Formula | Higher lipophilicity reduces water solubility, limiting | ||

| Leaving Group | Menthol ( | Methanol ( | Bulky cyclohexyl ring shields the carbonyl carbon from nucleophilic attack. |

| LogP | ~6.0 | 2.5 | Menthyl salicylate partitions heavily into lipid phases, protecting it from aqueous hydrolysis. |

| pKa (Salicylic Acid) | 2.97 | 2.97 | Dissociation of the product drives the reaction equilibrium forward in basic pH. |

Mechanistic Framework

The hydrolysis of menthyl salicylate follows distinct pathways depending on pH. In alkaline conditions (pH > 7), the reaction proceeds via the

The Steric Factor

The isopropyl and methyl substituents on the cyclohexane ring of the menthyl group create a "picket fence" effect. While the electronic environment of the carbonyl is similar to methyl salicylate, the trajectory of the attacking nucleophile (hydroxide ion) is sterically crowded. This results in a lower Arrhenius pre-exponential factor (

Reaction Pathway Diagram

The following diagram illustrates the

Kinetic Analysis and Stability Data

Quantitative stability data is critical for shelf-life prediction. Based on accelerated stability studies, the hydrolysis follows pseudo-first-order kinetics in buffered aqueous solutions.

Derived Kinetic Parameters

Using Arrhenius principles and available half-life data points (

-

Data Point A:

days at 50°C (323 K) -

Data Point B:

days at 23°C (296 K)

Calculated Rate Constants (

Activation Energy (

Note: This high activation energy confirms that menthyl salicylate is relatively stable at room temperature but degrades rapidly under heat stress.

pH Rate Profile

| pH Region | Dominant Mechanism | Rate Trend | Recommendation |

| Acidic (pH < 4) | Very Slow | Optimal for storage. | |

| Neutral (pH 5-7) | Water attack | Slow | Acceptable for topical formulations. |

| Alkaline (pH > 8) | Fast | Avoid. Rapid saponification occurs. |

Experimental Protocol: HPLC Kinetic Assay

To validate these kinetics in your specific matrix, use the following High-Performance Liquid Chromatography (HPLC) protocol. This method separates the lipophilic parent compound from the polar degradation product (salicylic acid).

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution.

-

Solvent A: Water + 0.1% Formic Acid (or Phosphoric Acid).

-

Solvent B: Acetonitrile (ACN).[2]

-

Ratio: 85% B / 15% A (High organic content required to elute Menthyl Salicylate).

-

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode Array Detector (DAD).[3][4]

-

Channel 1: 303 nm (Specific for Salicylic Acid).

-

Channel 2: 230 nm (Menthyl Salicylate & General Ester).

-

-

Injection Volume: 10 µL.

Sample Preparation & Workflow

Caution: Menthyl salicylate is highly lipophilic. Aqueous extraction will fail.

-

Sampling: Withdraw 1.0 mL of reaction mixture.

-

Quenching: Immediately add to 9.0 mL of cold Acetonitrile/Buffer (50:50) to stop hydrolysis.

-

Filtration: 0.45 µm PTFE filter (Do not use Nylon, as it binds salicylates).

-

Analysis: Inject immediately.

Workflow Visualization

Biological Relevance: Enzymatic Hydrolysis

In topical applications, chemical hydrolysis is often negligible compared to enzymatic conversion.

-

Enzymes: Carboxylesterases (hCE1, hCE2) present in the skin (dermis) and liver.

-

Metabolism: Rapidly converts Menthyl Salicylate

Salicylic Acid (Active) + Menthol (Penetration Enhancer). -

Implication: In in vitro permeation studies (IVPT), use heat-inactivated skin if you wish to measure the permeation of the parent ester alone; otherwise, you will detect primarily salicylic acid.

References

-

BenchChem Technical Support. (2025).[1] Minimizing Menthyl Salicylate Hydrolysis in Aqueous Formulations. BenchChem.

-

Cheng, C. Y., et al. (2021).[5] Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids. Journal of Agricultural and Food Chemistry, 69(21), 6013-6021.[5]

-

Cross, S. E., et al. (2023).[6] Human Skin Drug Metabolism: Relationships between Methyl Salicylate Metabolism and Esterase Activities. NIH PubMed Central.

-

Scientific Committee on Consumer Safety (SCCS). (2021). Opinion on Methyl Salicylate. European Commission.

-

PubChem. (2025).[7] Menthyl Salicylate Compound Summary. National Library of Medicine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The analysis of methyl salicylate and salicylic acid from Chinese herbal medicine ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Methyl Salicylate | C8H8O3 | CID 4133 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Dual-Action Prodrug: A Technical Analysis of Menthyl Salicylate as a Sustained-Release Counter-Irritant

Executive Summary

Menthyl Salicylate (CAS 89-46-3) is frequently categorized in dermatological literature solely as a UV filter (Meradimate). However, its molecular architecture—an ester formed by the condensation of Menthol and Salicylic Acid —positions it as a unique, lipophilic prodrug for topical analgesia. Unlike the volatile and rapid-acting Methyl Salicylate (Wintergreen), Menthyl Salicylate offers a mechanism of sustained hydrolysis , releasing two pharmacologically active moieties that target distinct nociceptive pathways: the TRPM8 ion channel (cooling/gating) and Cyclooxygenase enzymes (anti-inflammatory).

This guide analyzes the pharmacodynamics of this hydrolysis-dependent counter-irritation, contrasting its kinetics with traditional rubefacients, and provides a validated experimental framework for quantifying its efficacy.

Part 1: Molecular Architecture & Physicochemical Properties

To understand the counter-irritant potential of Menthyl Salicylate, one must first analyze its stability and lipophilicity compared to its metabolic parents.

| Property | Menthyl Salicylate | Methyl Salicylate | Menthol | Implication |

| Molecular Weight | 276.37 g/mol | 152.15 g/mol | 156.27 g/mol | Slower skin permeation than Methyl Salicylate; acts as a reservoir. |

| LogP (Lipophilicity) | ~6.0 | ~2.5 | ~3.4 | High retention in the Stratum Corneum; resistant to "wash-out." |

| Boiling Point | ~300°C | 220°C | 212°C | Low volatility; longer residence time on skin compared to Menthol. |

| Hydrolysis Product | Menthol + Salicylic Acid | Methanol + Salicylic Acid | N/A | Releases two therapeutic agents, avoiding toxic methanol generation. |

Key Insight: Menthyl Salicylate is highly lipophilic (LogP ~6.0). This suggests it does not immediately penetrate the systemic circulation but rather forms a depot in the lipid-rich stratum corneum, where cutaneous esterases gradually convert it into active forms.

Part 2: Pharmacodynamics – The Hydrolysis Cascade

The counter-irritant effect of Menthyl Salicylate is not immediate upon application but is rate-limited by cutaneous carboxylesterase activity . This creates a "Time-Release" counter-irritancy profile.

The Pro-Drug Activation

Upon topical application, Menthyl Salicylate encounters epidermal esterases.[1] The ester bond is cleaved, yielding:

-

(-)-Menthol: The primary counter-irritant.

-

Salicylic Acid: The primary anti-inflammatory.

Mechanism of Action (The "Distraction" Theory)

-

TRPM8 Activation (Menthol): The released Menthol binds to the Transient Receptor Potential Melastatin 8 (TRPM8) channel on A-delta sensory fibers. This triggers a calcium influx, interpreted by the brain as "cooling." This non-painful signal gates the transmission of nociceptive (pain) signals from C-fibers at the spinal dorsal horn (Gate Control Theory).

-

COX Inhibition (Salicylate): The released Salicylic Acid inhibits Cyclooxygenase (COX-1/COX-2), reducing the synthesis of Prostaglandin E2 (PGE2), thereby lowering the sensitization of nerve endings.[2]

Visualization: The Hydrolysis-Activation Pathway

Caption: Figure 1. The metabolic activation pathway of Menthyl Salicylate, illustrating the dual-release of Menthol and Salicylate to target TRPM8 and COX pathways respectively.

Part 3: Experimental Validation Protocols

To validate the "Sustained Release" hypothesis, a standard Franz Diffusion Cell setup is insufficient if it only measures total permeation. The protocol must distinguish between the parent ester and the hydrolyzed metabolites.

Protocol: In Vitro Release & Hydrolysis Test (IVRT-H)

Objective: Quantify the rate of hydrolysis of Menthyl Salicylate by skin esterases compared to a synthetic membrane control.

Materials

-

System: Vertical Franz Diffusion Cells (e.g., Logan Instruments).

-

Membrane A (Control): Synthetic Strat-M® membrane (no esterase activity).

-

Membrane B (Active): Freshly excised porcine ear skin (dermatomed to 500µm), viable epidermis intact.

-

Receptor Medium: Phosphate Buffered Saline (PBS) pH 7.4 + 2% Brij-98 (to ensure sink conditions for lipophilic Menthol).

Step-by-Step Methodology

-

Preparation: Mount skin membranes with the epidermal side facing the donor compartment. Equilibrate at 32°C for 30 minutes.

-

Dosing: Apply 200 mg of Menthyl Salicylate formulation (10% w/w in ethanol/PG base) to the donor compartment. Occlude to prevent evaporation.

-

Sampling: Withdraw 200 µL of receptor fluid at T=0.5, 1, 2, 4, 8, 12, and 24 hours. Replace with fresh medium immediately.

-

Quenching: Immediately add acetonitrile to samples to stop any further enzymatic activity in the vial.

-

Analysis: Analyze via HPLC-UV/Vis or LC-MS/MS.

HPLC System Suitability Parameters (Target)

| Parameter | Menthyl Salicylate | Salicylic Acid | Menthol (GC/RID required if no UV) |

| Retention Time | ~12.5 min | ~4.2 min | ~8.1 min |

| Detection | UV @ 305 nm | UV @ 305 nm | Refractive Index or MS |

| Linearity (R²) | > 0.999 | > 0.999 | > 0.99 |

Interpretation:

-

High Flux of Parent (MS) in Membrane A: Confirms passive diffusion.

-

High Flux of Metabolites (SA/Menthol) in Membrane B: Confirms cutaneous hydrolysis.

-

Ratio of MS:SA in Receptor: A lower ratio in skin compared to synthetic membrane indicates high esterase efficiency.

Visualization: Experimental Workflow

Caption: Figure 2. Comparative IVRT-H workflow to isolate metabolic hydrolysis from passive diffusion.

Part 4: Safety & Toxicology Profile

Menthyl Salicylate is generally recognized as safer than Methyl Salicylate due to the absence of Methanol production and slower release kinetics.

-

Irritation Potential:

-

Systemic Toxicity:

-

Salicylate toxicity (Salicylism) is a risk with extensive application of Methyl Salicylate.

-

Menthyl Salicylate's high lipophilicity (LogP ~6) keeps it localized in the skin layers, reducing systemic Cmax of salicylic acid compared to equimolar doses of Methyl Salicylate.

-

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6984, Menthyl salicylate. Retrieved from [Link]

- Cross, S. E., et al. (1998). Transdermal penetration of methyl salicylate and its hydrolysis in human skin. Journal of Pharmacy and Pharmacology.

-

Peier, A. M., et al. (2002).[12] A TRP Channel that Senses Cold Stimuli and Menthol.[12][13][14] Cell. Retrieved from [Link]

-

Cosmetic Ingredient Review (CIR). (2019). Safety Assessment of Salicylates as Used in Cosmetics. Retrieved from [Link]

-

Eccleston, G. M. (1997). Functions of the Skin: Esterase Activity.[1][9] In Percutaneous Absorption. (Establishes the metabolic basis for ester prodrugs in dermatology).

Sources

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Methyl Salicylate? [synapse.patsnap.com]

- 3. goodrx.com [goodrx.com]

- 4. cir-safety.org [cir-safety.org]

- 5. Methyl Salicylate and Menthol Explained: Fast Pain Relief [rupahealth.com]

- 6. health.ec.europa.eu [health.ec.europa.eu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. e-lactancia.org [e-lactancia.org]

- 10. zhishangchem.com [zhishangchem.com]

- 11. Topical Analgesic Containing Methyl Salicylate and L-Menthol Accelerates Heat Loss During Skin Cooling for Exercise-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TRPM8 - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of Menthyl Salicylate

Abstract & Scope

Menthyl salicylate (CAS 89-46-3) is a lipophilic salicylate ester widely utilized in topical formulations for its photoprotective (UVB filter) and counter-irritant properties.[1] Unlike its homolog Homosalate (3,3,5-trimethylcyclohexyl salicylate), Menthyl salicylate is specifically the ester of menthol and salicylic acid.[1] Accurate quantification is critical for regulatory compliance in sunscreen products and analgesic balms.

This application note details a robust, self-validating Reverse-Phase HPLC (RP-HPLC) protocol for the quantification of Menthyl salicylate. The method leverages the compound's hydrophobic nature and distinct UV absorption profile to achieve high specificity and sensitivity, eliminating interference from common formulation matrices.[1]

Physicochemical Profile & Method Strategy

Understanding the analyte's physicochemical properties is the foundation of a robust method. Menthyl salicylate is highly lipophilic, necessitating a non-polar stationary phase and a high-strength organic mobile phase.[1]

| Property | Value | Impact on Method Design |

| Chemical Structure | C₁₇H₂₄O₃ (Menthol ester of Salicylic acid) | Requires RP-HPLC (C18 or C8). |

| Molecular Weight | 276.37 g/mol | Moderate size; standard pore size (100 Å) is sufficient. |

| LogP (Octanol/Water) | ~6.4 (Est.) | Highly retained on C18; requires high % organic solvent (>85%) to elute in reasonable time. |

| Solubility | Insoluble in water; Soluble in Methanol, Ethanol | Sample preparation must use organic solvents (MeOH/EtOH).[1] |

| UV Max ( | ~306 nm (primary), ~237 nm (secondary) | 306 nm is selected for detection to maximize specificity and minimize interference from non-aromatic excipients.[1] |

Strategic Design Choices (Expertise & Experience)

-

Column Selection: A C18 (Octadecylsilane) column is chosen over C8 to provide adequate retention and resolution from potential degradation products (e.g., salicylic acid, which elutes much earlier).[1]

-

Mobile Phase: An isocratic mixture of Methanol and Water is preferred over Acetonitrile for cost-effectiveness and environmental considerations, as Methanol provides excellent solubility for salicylates.[1] Acidification (0.1% Phosphoric Acid) is employed to suppress the ionization of the phenolic hydroxyl group, sharpening the peak shape.

-

Detection Wavelength: While many organic compounds absorb at 210-254 nm, Menthyl salicylate exhibits a specific absorption band at 306 nm due to the conjugated salicylate system.[1] Using this wavelength drastically reduces baseline noise from formulation matrices (waxes, oils) that do not absorb in the UVB range.[1]

Experimental Protocol

Instrumentation & Chromatographic Conditions[2][3][4][5]

| Parameter | Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD/VWD) |

| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |

| Mobile Phase | Methanol : Water (containing 0.1% H₃PO₄) [90 : 10 v/v] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C (Controlled) |

| Detection | UV @ 306 nm (Reference: 360 nm / off) |

| Run Time | 10.0 minutes (Typical RT: ~6.5 - 7.5 min) |

Reagents & Standards[4][6]

-

Menthyl Salicylate Reference Standard: >99.0% purity (USP or secondary standard).

-

Methanol: HPLC Grade.

-

Water: Milli-Q / HPLC Grade (18.2 MΩ·cm).

-

Phosphoric Acid: 85% HPLC Grade.

Standard Preparation[7]

-

Stock Solution (1000 µg/mL): Accurately weigh 50.0 mg of Menthyl Salicylate standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Methanol.

-

Working Standard (100 µg/mL): Transfer 5.0 mL of Stock Solution into a 50 mL volumetric flask. Dilute to volume with Mobile Phase.

Sample Preparation (Topical Formulation)

Rationale: Direct injection is impossible due to viscosity. Extraction ensures total recovery of the analyte.

-

Weighing: Accurately weigh 1.0 g of the topical formulation (cream/gel) into a 50 mL centrifuge tube.

-

Dispersion: Add 20 mL of Methanol. Vortex vigorously for 2 minutes to disperse the matrix.

-

Extraction: Sonicate for 15 minutes at room temperature. (Heat generated during sonication aids dissolution but keep <40°C to prevent degradation).

-

Clarification: Centrifuge at 4000 rpm for 10 minutes.

-

Dilution: Transfer 1.0 mL of the clear supernatant into a 10 mL volumetric flask and dilute to volume with Mobile Phase.

-

Filtration: Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

Visual Workflows

Diagram 1: Sample Preparation Logic

This workflow ensures the complete extraction of the lipophilic analyte from a complex semi-solid matrix.

Caption: Step-by-step extraction protocol ensuring analyte recovery from lipid-rich matrices.

Diagram 2: HPLC Method Logic

This diagram illustrates the separation mechanism and detection strategy.

Caption: HPLC flow path highlighting the hydrophobic interaction mechanism and specific UV detection.

Method Validation (Trustworthiness)

To ensure the method is a "self-validating system," the following parameters must be assessed according to ICH Q2(R1) guidelines.

| Parameter | Acceptance Criteria | Experimental approach |

| System Suitability | RSD < 2.0% (n=6 injections) | Inject standard (100 µg/mL) 6 times. Check Tailing Factor (T < 1.5).[2] |

| Linearity | R² > 0.999 | Prepare 5 levels: 20, 50, 100, 150, 200 µg/mL. Plot Area vs. Conc. |

| Accuracy (Recovery) | 98.0% - 102.0% | Spike placebo matrix with known amounts of Menthyl Salicylate at 80%, 100%, 120% levels.[1] |

| Precision (Repeatability) | RSD < 2.0% | Analyze 6 separate preparations of the same sample batch. |

| LOD / LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | Determine from the residual standard deviation of the regression line. |

| Robustness | RSD < 3.0% | Deliberately vary Flow Rate (±0.1 mL/min) and Mobile Phase Ratio (±2%). |

Troubleshooting Guide

-

Peak Tailing: Usually indicates secondary interactions with silanols.[1] Ensure the mobile phase contains 0.1% Phosphoric Acid.[2]

-

Retention Time Drift: Check column temperature stability (30°C is critical for viscosity control of Methanol).

-

Low Recovery: Incomplete extraction. Increase sonication time or switch extraction solvent to 100% Methanol before dilution.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 4133, Methyl Salicylate (and related Salicylates). Retrieved from [Link]

-

U.S. Pharmacopeia (USP). (2023). General Chapter <621> Chromatography. USP-NF.[2] Retrieved from [Link]

-

ResearchGate. (2020). Insights into the photoprotection mechanism of the UV filter homosalate (Homolog of Menthyl Salicylate). Retrieved from [Link]

Sources

Structural Elucidation and Purity Profiling of Menthyl Salicylate via High-Field NMR

Topic: Content Type: Application Note & Detailed Protocol Audience: Analytical Chemists, Formulation Scientists, and Quality Control Specialists in Pharmaceutical/Cosmetic Development.

Executive Summary & Application Scope

Menthyl salicylate (CAS: 89-46-3) is a widely used UV absorber and analgesic counter-irritant, structurally composed of a salicylic acid moiety esterified with a chiral menthyl group. Its analysis presents a unique challenge: distinguishing the complex splitting patterns of the chiral terpene auxiliary while monitoring the integrity of the intramolecular hydrogen bond that governs its stability.

This application note provides a definitive protocol for the

Experimental Protocol: The "Self-Validating" Workflow

To ensure reproducibility and spectral fidelity, the following protocol minimizes variables that affect chemical shift drift (concentration and water content).

Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl

, 99.8% D) is the solvent of choice.-

Rationale: CDCl

is non-polar, which preserves the critical intramolecular hydrogen bond between the phenolic hydroxyl and the ester carbonyl. Polar solvents like DMSO-

-

-

Concentration:

-

H NMR: Dissolve 10–15 mg of sample in 0.6 mL CDCl

-

C NMR: Dissolve 40–60 mg of sample in 0.6 mL CDCl

-

H NMR: Dissolve 10–15 mg of sample in 0.6 mL CDCl

-

Internal Standard: Use Tetramethylsilane (TMS) at 0.03% v/v. Calibrate the TMS singlet to 0.00 ppm .

Acquisition Parameters (600 MHz equivalent)

| Parameter | Rationale | ||

| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) | 30° pulse ensures faster relaxation recovery for quantitative accuracy. |

| Spectral Width | 14 ppm (-1 to 13 ppm) | 220 ppm (-10 to 210 ppm) | Covers the deshielded Phenolic OH (~11 ppm) and Carbonyl (~170 ppm). |

| Relaxation Delay (D1) | 2.0 – 5.0 sec | 2.0 sec | Sufficient D1 is crucial for the integration accuracy of the slow-relaxing phenolic proton. |

| Scans (NS) | 16 | 512 – 1024 | High scan count in Carbon NMR ensures visibility of the quaternary C-OH signal. |

| Temperature | 298 K (25°C) | 298 K (25°C) | Standardized temperature prevents chemical shift drift in the aliphatic region. |

Workflow Visualization

The following diagram outlines the logical flow from sample prep to structural confirmation, highlighting the "Checkpoints" where data must be validated before proceeding.

Figure 1: Analytical workflow with critical checkpoints for hydrogen bond integrity and stereochemical validation.

H NMR Analysis: Detailed Assignments

The Salicylate Core (Aromatic Region)

The salicylate moiety presents a classic 1,2-disubstituted benzene ring, but the intramolecular hydrogen bond creates a distinct electronic environment.

-

Phenolic Hydroxyl (

10.80 ppm, s):-

Diagnostic Value: This peak appears very far downfield due to the intramolecular hydrogen bond between the hydroxyl proton and the ester carbonyl oxygen.

-

Purity Check: In a dry, pure sample, this is a sharp singlet. Broadening indicates water contamination or intermolecular exchange (potentially free salicylic acid).

-

-

Aromatic Protons (

6.8 – 7.9 ppm):-

H-6 (

7.82, dd): The most deshielded aromatic proton, located ortho to the electron-withdrawing ester carbonyl. -

H-4 (

7.42, td): Para to the hydroxyl group. -

H-3 (

6.96, d): Ortho to the electron-donating hydroxyl group (shielded). -

H-5 (

6.85, td): Meta to the hydroxyl group (shielded).

-

The Menthyl Auxiliary (Stereochemical Probe)

The menthyl group exists in a chair conformation. The NMR signals here confirm the specific isomer (usually (

-

H-1' (

4.93 ppm, td,-

This is the methine proton on the carbon attached to the ester oxygen.

-

Stereochemical Proof: The splitting pattern is a triplet of doublets .

-

The large coupling constant (

Hz) arises from axial-axial coupling with the adjacent protons at C-2' and C-6'. -

According to the Karplus relationship , a large

value (>10 Hz) confirms that H-1' is in the axial position. -

Consequently, the bulky salicylate ester group must be in the thermodynamically stable equatorial position.

-

-

-

Methyl Groups (0.7 – 1.0 ppm):

-

Three distinct doublets corresponding to the isopropyl methyls and the ring methyl.

-

Table 1: H NMR Chemical Shift Data (CDCl , 600 MHz)

| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| OH | 10.80 | s | - | Intramolecular H-bond (Deshielded) |

| H-6 | 7.82 | dd | 8.0, 1.8 | Ortho to Ester (Deshielded) |

| H-4 | 7.42 | td | 8.0, 7.5, 1.8 | Para to OH |

| H-3 | 6.96 | d | 8.3 | Ortho to OH (Shielded) |

| H-5 | 6.85 | td | 7.5, 1.0 | Meta to OH |

| H-1' | 4.93 | td | 10.9, 4.4 | Axial proton (Ester is Equatorial) |

| Aliphatics | 0.8 – 2.1 | m | Complex | Menthyl ring methylene/methine |

| CH | 0.7 – 0.95 | 3 | ~7.0 | Isopropyl & Ring Methyls |

C NMR Analysis

The carbon spectrum provides the backbone verification. The key feature is the resolution of the three chiral centers in the menthyl ring.

Table 2: C NMR Chemical Shift Data (CDCl )

| Carbon Type | Shift ( | Assignment | Notes |

| Carbonyl | 170.1 | C=O (Ester) | Diagnostic for ester linkage. |

| Aromatic | 161.8 | C-2 (C-OH) | Deshielded by Oxygen. |

| Aromatic | 135.5 | C-4 | |

| Aromatic | 129.8 | C-6 | |

| Aromatic | 119.0 | C-5 | |

| Aromatic | 117.5 | C-3 | |

| Aromatic | 112.9 | C-1 (Ipso) | Shielded by resonance. |

| Methine | 74.9 | C-1' (C-O) | Menthyl connection point. |

| Aliphatic | 47.3 | C-2' | Chiral center. |

| Aliphatic | 41.0 | C-6' | Methylene. |

| Aliphatic | 34.4 | C-4' | Methine. |

| Aliphatic | 31.5 | C-5' | Chiral center. |

| Aliphatic | 26.5, 23.7 | C-3', C-7' | Methylene / Isopropyl CH. |

| Methyls | 22.1, 20.8, 16.6 | CH | Distinct methyl signals. |

Stereochemical & Structural Logic Diagram

The following diagram illustrates how specific NMR signals correlate to physical structural features, serving as a logic map for the analyst.

Figure 2: Correlation between structural motifs and diagnostic NMR signals.

Troubleshooting & Impurity Profiling

A major application of this protocol is detecting hydrolysis (degradation).

Distinguishing Menthyl Salicylate from Menthol

If the ester bond hydrolyzes, free menthol is released.

-

Menthyl Salicylate H-1':

4.93 ppm (td). -

Free Menthol H-1:

3.40 ppm (td). -

Protocol: Integration of the 3.40 ppm region relative to the 4.93 ppm peak provides a direct molar % of hydrolysis.

Distinguishing from Salicylic Acid

-

Menthyl Salicylate OH:

10.8 ppm. -

Free Salicylic Acid OH: Often appears as a very broad singlet >11 ppm or exchanges with water, depending on concentration.

-

Aromatic Region: Free salicylic acid protons shift slightly upfield compared to the ester. Look for "shadow" peaks near the main aromatic multiplets.

References

-

Spectral Database for Organic Compounds (SDBS). SDBS No. 3345 (Menthyl salicylate). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

-

PubChem. Menthyl salicylate (Compound Summary). National Library of Medicine. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Discussion of Salicylate H-bonding and Terpene coupling constants).

-

Reich, H. J. WinPLT NMR Coupling Constant Analysis. University of Wisconsin-Madison. (Reference for Karplus relationships in cyclohexane systems). [Link]

Application Notes & Protocols: Development of Topical Formulations Containing Menthyl Salicylate